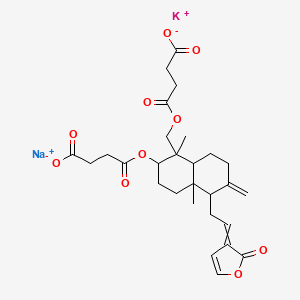
Dehydroandrographolide succinate potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroandrographolide succinate potassium sodium salt is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata (Burm. f) Nees. This compound is known for its potent immunostimulatory, anti-infective, and anti-inflammatory properties, making it highly effective in treating viral pneumonia and viral upper respiratory tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dehydroandrographolide succinate potassium sodium salt involves dissolving dehydroandrographolide succinate and then subjecting it to a salt-forming reaction with sodium carbonate and potassium carbonate. The resulting solution is filtered to obtain the potassium sodium dehydroandrographolide succinate liquid, which is then crystallized using an organic solvent .
Industrial Production Methods: Industrial production methods follow similar steps but on a larger scale, ensuring the compound’s stability and purity. The process involves precise control of reaction conditions and purification steps to meet clinical requirements .
Chemical Reactions Analysis
Types of Reactions: Dehydroandrographolide succinate potassium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed:
Scientific Research Applications
Dehydroandrographolide succinate potassium sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reference material and primary metabolite in the isolation of other bioactive compounds.
Biology: Studied for its immunostimulatory effects and potential to enhance immune responses.
Medicine: Widely used in the treatment of viral pneumonia and viral upper respiratory tract infections due to its potent anti-inflammatory and anti-infective properties
Industry: Utilized in the development of new therapeutic agents and formulations for clinical use.
Mechanism of Action
The mechanism of action of dehydroandrographolide succinate potassium sodium salt involves the suppression of NF-κB activation and the enhancement of oxidative stress induced by viral infections. This compound directly interacts with viral particles, inhibiting their replication and reducing inflammation .
Comparison with Similar Compounds
- Andrographolide
- Potassium dehydroandrographolide succinate
- Sodium dehydroandrographolide succinate
Comparison: Dehydroandrographolide succinate potassium sodium salt is unique due to its combined potassium and sodium salt form, which enhances its solubility and stability compared to other derivatives. This makes it more effective in clinical applications, particularly in treating viral infections .
Properties
IUPAC Name |
potassium;sodium;4-[[2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5,13,15,19-21H,1,4,6-12,14,16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSMTFMRXUGGI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34KNaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














